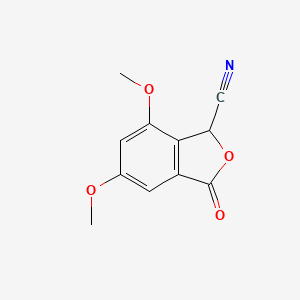![molecular formula C17H14O2 B14319318 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde CAS No. 108604-47-3](/img/structure/B14319318.png)
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a naphthyl group and an aldehyde functional group. The presence of both aromatic and heterocyclic structures in its molecular framework makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 1-ethoxynaphthalene is reacted with 2-furoyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to form the aldehyde group on the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve substitution on the furan ring.
Major Products
Oxidation: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carboxylic acid.
Reduction: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarbaldehyde: A simpler furan derivative with an aldehyde group.
5-(Naphthalen-1-yl)furan-2-carboxylic acid: An oxidized form of the target compound.
5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol: A reduced form of the target compound.
Uniqueness
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is unique due to the combination of its naphthyl and furan moieties, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
108604-47-3 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-(2-naphthalen-1-ylethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C17H14O2/c18-12-16-11-10-15(19-16)9-8-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,10-12H,8-9H2 |
Clave InChI |
JDKPRYZEKIDQHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
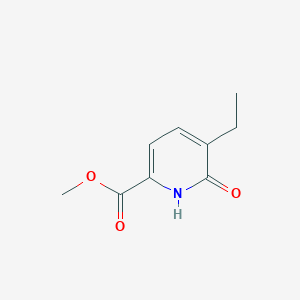
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
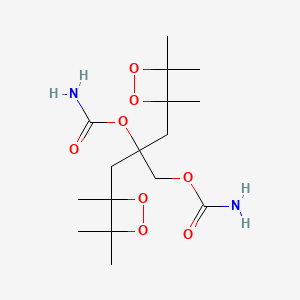
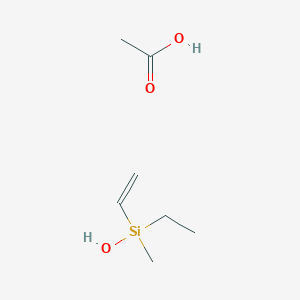
-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)
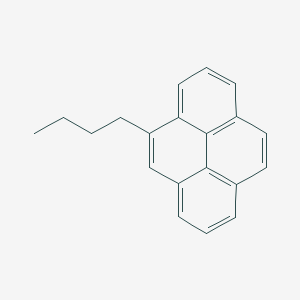
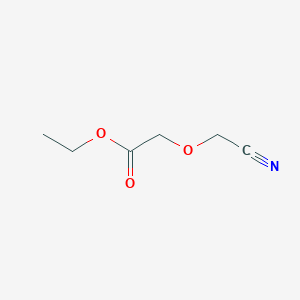
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
